Methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate hydrochloride
Overview
Description
“Methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate hydrochloride” is a chemical compound with the CAS Number: 1427379-27-8 . It has a molecular weight of 221.71 and its IUPAC name is methyl 2- (5- (aminomethyl)thiophen-2-yl)acetate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11NO2S.ClH/c1-11-8(10)4-6-2-3-7(5-9)12-6;/h2-3H,4-5,9H2,1H3;1H . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder and it is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Memory Enhancement : A study demonstrated the synthesis of 2-dialkylamino ethyl-[(3-thiophenyl)methoxy] acetate hydrochloride and its effects on learning and memory in mice, suggesting its potential use in cognitive enhancement (Jiang Jing-ai, 2006).
Educational Impact in Organic Chemistry : An experiment involving the preparation of Methyl 2-hydroxy-2,2-(2-thiophen-2-yl)-acetate was used in undergraduate courses to increase students' interest in scientific research and improve experimental skills (W. Min, 2015).
Use in Drug Synthesis : An improved synthesis method for Clopidogrel Sulfate involved the use of (S)-methyl 2-amino-2-(2-chlorophenyl)acetate, showcasing the compound's role in creating critical intermediates for pharmaceuticals (Hu Jia-peng, 2012).
Antimalarial Activity : Compounds related to Methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate hydrochloride showed promising antimalarial activity, with significant potential for clinical applications (L. M. Werbel et al., 1986).
Antimicrobial Evaluation : A study on tetra substituted thiophene derivatives, which are structurally related to the compound , revealed their potential in antimicrobial applications (Pravinkumar N. Sable et al., 2014).
Synthesis of Thiamine Analogues : Research on thiamine analogues involving similar compounds indicated the diverse applications of these chemical structures in biochemical studies (R. Yount, D. Metzler, 1959).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S.ClH/c1-11-8(10)4-6-2-3-7(5-9)12-6;/h2-3H,4-5,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMGUCJLWOBHGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(S1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427379-27-8 | |
Record name | methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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